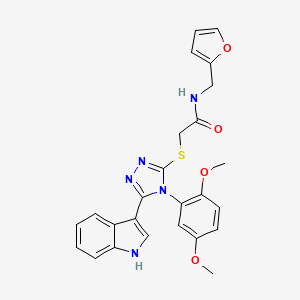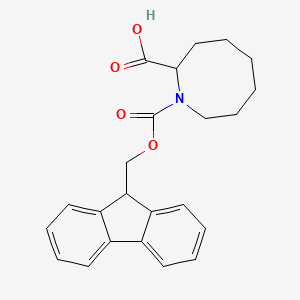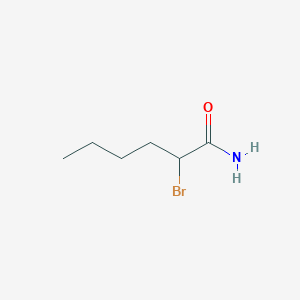
2-Bromohexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromohexanamide is an organic compound with the molecular formula C₆H₁₂BrNO It is a brominated derivative of hexanamide, where a bromine atom is attached to the second carbon of the hexanamide chain
准备方法
Synthetic Routes and Reaction Conditions
2-Bromohexanamide can be synthesized through several methods. One common approach involves the bromination of hexanamide. The reaction typically requires a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the second carbon position.
For example, the reaction can be carried out by dissolving hexanamide in a suitable solvent like dichloromethane, followed by the addition of bromine. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the bromination is complete. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-Bromohexanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH⁻), amines (NH₂R), or thiols (SH⁻), leading to the formation of different substituted hexanamides.
Reduction: The compound can be reduced to hexanamide using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH₃), or thiols in polar solvents like water or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted hexanamides, such as 2-hydroxyhexanamide, 2-aminohexanamide, or 2-mercaptohexanamide.
Reduction: Hexanamide.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
科学研究应用
2-Bromohexanamide has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and reduced side effects.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2-Bromohexanamide involves its reactivity with nucleophilic sites in target molecules. The bromine atom acts as a leaving group, allowing the compound to undergo nucleophilic substitution reactions. This reactivity is exploited in various chemical and biological processes, where this compound modifies or inhibits the function of specific molecules.
In biological systems, the compound may interact with enzymes or proteins, leading to changes in their activity or structure. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
2-Chlorohexanamide: Similar to 2-Bromohexanamide but with a chlorine atom instead of bromine. It exhibits similar reactivity but may differ in terms of reaction rates and selectivity.
2-Iodohexanamide: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction conditions and products.
2-Fluorohexanamide: The fluorine atom is smaller and more electronegative, resulting in different chemical properties and reactivity compared to this compound.
Uniqueness of this compound
This compound is unique due to the specific reactivity of the bromine atom, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications. Its ability to undergo selective nucleophilic substitution reactions allows for the precise modification of target molecules, making it a versatile compound in both chemical and biological studies.
属性
IUPAC Name |
2-bromohexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIMGLDPWJJWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
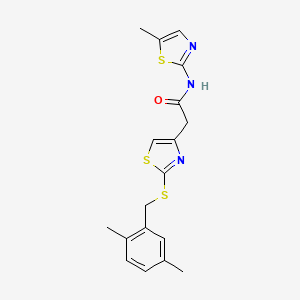
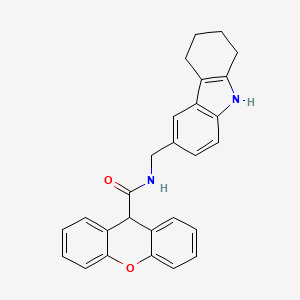
![4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2850711.png)
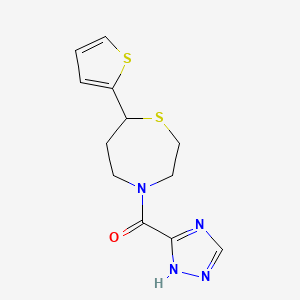
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2850713.png)
![N-(2,4-DIMETHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2850714.png)
![5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2850715.png)
![7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2850719.png)
![4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2850720.png)
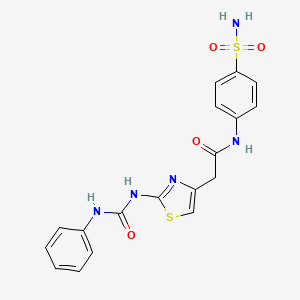
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopropylmethoxy)-4-fluorophenyl]amino}acetamide](/img/structure/B2850722.png)
